6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one
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Overview
Description
6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 6-chloro-4-hydroxy-7-methylcoumarin in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-4-one structure.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88952-85-6 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-10-6-17-13(8-14(10)18)15(19)9-16(21-17)11-4-3-5-12(7-11)20-2/h3-9H,1-2H3 |
InChI Key |
RTYTZRWPPQHBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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